molecular formula C7H7ClOS B2628546 2-Chloro-1-(3-methyl-2-thienyl)-ethanone CAS No. 556110-52-2

2-Chloro-1-(3-methyl-2-thienyl)-ethanone

Cat. No.: B2628546
CAS No.: 556110-52-2
M. Wt: 174.64
InChI Key: HCEPFKMDXYBZCH-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methyl-2-thienyl)-ethanone is an organic compound with a molecular formula of C7H7ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone typically involves the chlorination of 1-(3-methyl-2-thienyl)-ethanone. One common method is the reaction of 1-(3-methyl-2-thienyl)-ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-(3-methyl-2-thienyl)-ethanone+SOCl2This compound+SO2+HCl\text{1-(3-methyl-2-thienyl)-ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(3-methyl-2-thienyl)-ethanone+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methyl-2-thienyl)-ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents like ethanol or methanol.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(3-methyl-2-thienyl)-ethanol.

    Oxidation: Formation of 2-chloro-1-(3-methyl-2-thienyl)-acetic acid.

Scientific Research Applications

2-Chloro-1-(3-methyl-2-thienyl)-ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methyl-2-thienyl)-ethanone depends on its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the ketone group is converted to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-2-thienyl)-ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(2-thienyl)-ethanone: Similar structure but with a different substitution pattern on the thiophene ring.

    2-Bromo-1-(3-methyl-2-thienyl)-ethanone: Bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness

2-Chloro-1-(3-methyl-2-thienyl)-ethanone is unique due to the presence of both a chlorine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Chloro-1-(3-methyl-2-thienyl)-ethanone, with the chemical formula C7_7H7_7ClOS, is an organic compound notable for its potential applications in pharmaceuticals and material science. This compound features a unique structure that includes a chlorine atom and a ketone functional group, making it a subject of interest for various biological studies.

  • Molecular Weight : 174.648 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 278.1 ± 25.0 °C at 760 mmHg
  • Flash Point : 122.0 ± 23.2 °C

The biological activity of this compound is primarily influenced by its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. This characteristic allows it to interact with various molecular targets, potentially leading to therapeutic effects in different biological systems .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings indicate promising antibacterial and antifungal activities, which could be further explored for therapeutic applications .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cell lines, including A549 lung cancer cells. The results suggest that these compounds may induce apoptosis in rapidly dividing cells, although specific data on this compound remains limited .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives, including those structurally related to this compound. The study found that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as antimicrobial agents.

Synthesis and Evaluation

Research focused on synthesizing derivatives of this compound has led to the identification of several analogs with enhanced biological activity. These compounds were subjected to rigorous testing for their antibacterial and antifungal properties, yielding promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Properties

IUPAC Name

2-chloro-1-(3-methylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPFKMDXYBZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556110-52-2
Record name 2-chloro-1-(3-methyl-2-thienyl)-ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

General procedure described for compounds 1 and 2 starting from 3-methylthiophene and chloroacetyl chloride. Three products were isolated by column chromatography column (hexane:ethyl acetate 3:1). Compound 16: yield 69%, m.p.: 155-156° C., 1H-NMR (CDCl3): δ8.2 (s, 1H, Ar), 4.54 (s, 2H, CH2), 4.52 (s, 2H, CH2), 2.8 (s , 3H, CH3); 13C-NMR (CDCl3): δ187.2 (CO), 185.1 (CO), 148.2 (C—CO), 139.1 (C—CO), 137.9 (CH), 48.1 (CH2), 47.3 (CH2), 16.0 (CH3); M/z (EI): 254, 252, 250 (M+, 1, 6, 9%), 203, 201 (M-CH2Cl, 47, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 99%, r.t.=4.73 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50. Compound 17: yield 8%, m.p.; 76-77° C., 1H-NMR (CDCl3): δ7.6 (s, 1H, Ar), 7.1 (s, 1H, Ar), 4.55 (s, 2H, CH2), 2.3 (s , 3H, CH3); 13C-NMR (CDCl3): δ188.1 (CO), 144.2 (C—CO), 143.2 (C—CH3), 138.9 (CH), 134.9 (CH), 49.4 (CH2), 19.5 (CH3); M/z (EI): 176, 174 (M+, 9, 23%), 125 (M-CH2Cl, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 98%, r.t.=4.56 min, Conditions Acetonitrile/H2O [(0.05% H3PO4+0.04% Et3N)] 50/50. Compound 18 yield 5%, yellow oil, 1H-NMR (CDCl3): δ7.44 (d, J=4.9 Hz, 1H, Ar), 7.0 (d, J=4.9 Hz, 1H, Ar), 4.55 (s, 2H, CH2), 2.3 (s ,3H, CH3); 13C-NMR (CDCl3): δ188.2 (CO), 151.3 (C—CH3), 136.8 (CH), 136.2 (C—CO), 135.0 (CH), 51.5 (CH2), 20.9 (CH3); M/z (EI): 176, 174 (M+, 6, 16%), 125 (M-CH2Cl, 100%); HPLC: Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 99%, r.t.=3.65 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.
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